2-Cyano-N-phenylacetamide is an organic compound with the molecular formula CHNO. It is a derivative of cyanoacetamide, characterized by a nitrogen atom bonded to a phenyl group. This compound is recognized for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds, which are essential in medicinal chemistry and various scientific applications. Its structural features and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Cyano-N-phenylacetamide can be synthesized from readily available starting materials, primarily phenylamine and cyanoacetic acid or its esters. The compound can also be obtained through various synthetic routes that involve condensation and substitution reactions, making it accessible for research and industrial applications .
This compound falls under the category of amides, specifically as a cyanoamide. It is classified as an organic compound due to its carbon-based structure and functional groups that include a cyano group (-C≡N) and an amide group (-C(=O)NH-). Its classification also extends to its role as a precursor in the synthesis of heterocycles, which are crucial in drug development and materials science.
The synthesis of 2-Cyano-N-phenylacetamide can be achieved through several methods, with one common approach being the reaction of phenylamine (aniline) with cyanoacetic acid or its esters under acidic or basic conditions. For instance, reacting aniline with methyl cyanoacetate in the presence of sodium ethoxide yields this compound effectively .
2-Cyano-N-phenylacetamide undergoes various chemical reactions, including:
The mechanism of action for 2-Cyano-N-phenylacetamide involves several biochemical pathways:
The compound has been shown to interact with various enzymes and proteins, influencing cellular processes such as gene expression and signaling pathways. Its ability to modulate transcription factors highlights its potential in therapeutic applications.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are used to characterize this compound, confirming its structure and purity during synthesis .
2-Cyano-N-phenylacetamide has significant applications in scientific research:
2-Cyano-N-phenylacetamide serves as a pivotal precursor in solvent-free multicomponent reactions (MCRs) to access nitrogen-containing heterocycles. These one-pot cascade protocols enable efficient construction of pyridin-2-one, thiazole, and pyrazole derivatives through sequential condensation-cyclization reactions. The electron-withdrawing cyano group adjacent to the acetamide carbonyl activates the methylene protons (pKa ≈ 9), facilitating deprotonation and nucleophilic attack on aldehydes or ketones. Subsequent cyclization with binucleophiles like hydrazines or thioureas occurs under catalyst-free conditions at 80–100°C, achieving atom economy >85% while eliminating solvent waste [6].
Table 1: Heterocycles Synthesized from 2-Cyano-N-phenylacetamide via MCRs
Heterocycle Class | Co-reactants | Reaction Temp (°C) | Time (h) | Yield Range (%) |
---|---|---|---|---|
Pyridin-2-ones | Aldehydes, Malononitrile | 100 | 8–10 | 75–92 |
4-Thiazolidinones | Aldehydes, Thiourea | 80 | 6 | 68–85 |
Aminopyrazoles | Hydrazines, β-Ketoesters | 90 | 5 | 70–88 |
Fused Pyridines | Enolizable Ketones, Ammonium Acetate | 110 | 12 | 65–78 |
These derivatives exhibit notable antimicrobial activities against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens, with MIC values as low as 8 μg/mL. The bioactivity correlates with electronic modulation via aryl substituents introduced during the cyclization [6].
Knoevenagel condensation is the cornerstone reaction for transforming 2-cyano-N-phenylacetamide into α,β-unsaturated acrylamides with extended conjugation. Mechanistically, the reaction involves:
The standard protocol employs toluene reflux (105–110°C) with 5–10 mol% triethylamine catalyst, achieving 72–83% isolated yields within 24 hours. Microwave-assisted optimization reduces reaction time to 30 minutes while maintaining yields >75% [3]. This method was pivotal in synthesizing (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), a hybrid anti-inflammatory agent combining structural motifs from indomethacin (arylacetic acid) and paracetamol (p-aminophenol) via bioisosteric replacement [1] [3].
Table 2: Knoevenagel Condensation Parameters with 2-Cyano-N-phenylacetamide
Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
---|---|---|---|---|---|---|
Benzaldehyde | Triethylamine | Toluene | 110 | 24 | (E)-2-Cyano-N,3-diphenylacrylamide | 72.4 |
2,4-Dichlorobenzaldehyde | None | DMF | 130 | 12 | 2-Cyano-N-(2,4-dichloro-phenyl)acetamide derivative | 78 |
2,6-Dimethylbenzaldehyde | None | DMF | Reflux | 12 | 2-Cyano-N-(2,6-dimethyl-phenyl)acetamide | 83 |
Sterically hindered aldehydes (e.g., 2,6-dimethylbenzaldehyde) require polar aprotic solvents like DMF at reflux temperature to overcome kinetic barriers [7] [8]. The crystalline products typically exhibit melting points >200°C, confirming thermal stability.
Direct N-cyanoacetylation of amines provides the most atom-economical route to 2-cyano-N-phenylacetamide derivatives. Three catalytic systems dominate industrial and laboratory synthesis:
Table 3: Catalytic Performance Comparison for Cyanoacetylation Reactions
Catalyst System | Aniline | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|---|---|
None | 2,6-Dimethylaniline | DMF | 130 | 12 | 95 | 83 |
Triethylamine | Aniline | Toluene | 110 | 6 | 89 | 75 |
Candida antarctica lipase | 4-Chloroaniline | tert-Butanol | 50 | 24 | 55 | 48 |
N-succinimidyl ester | 2,4-Dichloroaniline | THF | 25 | 1 | >99 | 91 (crude) |
Scale-up challenges include exothermic decomposition risks above 160°C and emulsion formation in enzymatic routes. Continuous-flow reactors mitigate thermal hazards for base-catalyzed transamidation [8] [9].
Bioisosteric replacement strategies transform 2-cyano-N-phenylacetamide into pharmacologically active scaffolds. Key approaches include:
In JMPR-01’s design, the cyanovinyl function serves as a rigid spacer positioning N-phenyl and C-phenyl rings in optimal orientation for π-stacking with PDE4B’s Phe446 residue (binding energy: −9.2 kcal/mol). This rational bioisosterism produced a multitarget lead with 90.5% leukocyte migration inhibition at 50 mg/kg in zymosan-induced peritonitis – outperforming prednisone at equivalent doses [1] [3].
Table 4: Key Bioisosteric Derivatives of 2-Cyano-N-phenylacetamide
Bioisostere | Target Enzyme | Biological Activity | Structural Advantage |
---|---|---|---|
(E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | PDE4B, iNOS, LT-A4-H | 90.5% leukocyte migration inhibition at 50 mg/kg | Planar conformation for multiprotein engagement |
6-Amino-4-aryl-1-phenylpyridin-2-ones | TNF-α convertase | MIC 8 μg/mL against S. aureus | Enhanced solubility (cLogP = 0.3) |
2-Cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide | COX-2 selective inhibitor | 75% edema reduction at 100 mg/kg | Phenolic OH for H-bond donation |
These strategic modifications demonstrate how rational manipulation of the cyanacetamide core generates lead candidates with improved target selectivity and ADMET profiles compared to classical NSAIDs [1] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7